![molecular formula C22H18N2O2 B2843830 (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide CAS No. 301177-18-4](/img/structure/B2843830.png)
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned appears to contain a cyano group (-CN), an amide group (-CONH2), and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and reaction conditions. Techniques such as ultrahigh performance liquid chromatography (UHPLC) can be used for online analysis during the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions involving the compound would be studied to understand its reactivity. This could involve looking at how the compound reacts with various reagents, under different conditions. The products of these reactions can provide insights into the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical reactions involving similar cyano and furan-containing compounds, highlighting their chemical properties and potential in synthesizing complex molecules. For instance, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate can afford various pyridine and piperidine derivatives, showcasing the versatility of cyano and furan compounds in synthetic chemistry (O'callaghan et al., 1999).
Imaging Applications
Another significant application is in the field of imaging, particularly positron emission tomography (PET) imaging. Compounds similar to the one have been used to target specific receptors, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), for imaging microglia in the brain. This application is critical for studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Polymer Science
Research into the incorporation of furan and cyano functional groups into polymers has revealed potential applications in creating new materials. For example, fluorescent crosslinked aromatic polyamides containing furane groups have been synthesized, demonstrating the potential of such compounds in the development of heat-sensitive devices due to their fluorescence properties, which can be activated or quenched according to a heating process (Sánchez et al., 2015).
Antiprotozoal Agents
Compounds with structural similarities have been studied for their potential as antiprotozoal agents. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent activity against protozoal infections, indicating the relevance of cyano and furan derivatives in medicinal chemistry (Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on the compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, studying its properties in more detail, and investigating potential uses in areas such as medicine or materials science .
properties
IUPAC Name |
(E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-6-8-17(9-7-15)21-11-10-20(26-21)13-18(14-23)22(25)24-19-5-3-4-16(2)12-19/h3-13H,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVATDWPOGGBL-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)
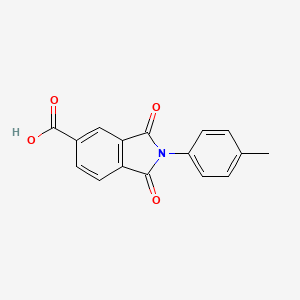

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)
![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
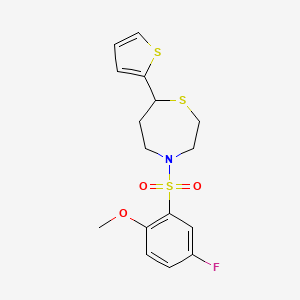
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
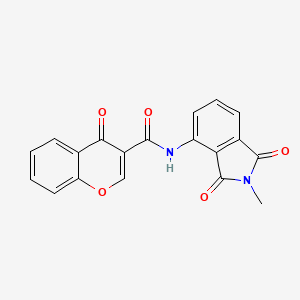
![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)
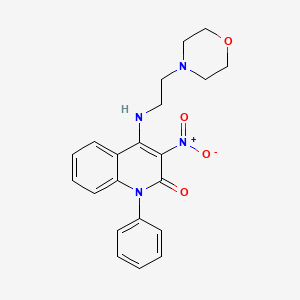
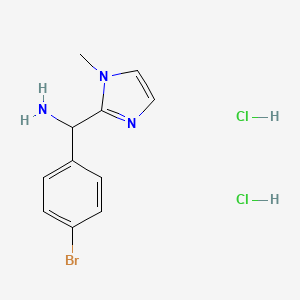
![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)